molecular formula C31H40N2O4 B11635848 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11635848
M. Wt: 504.7 g/mol
InChI Key: MNDDABKZQJKOLM-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the allyloxy, methylbenzoyl, tert-butylphenyl, and diethylaminoethyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for the development of new drugs or bioactive molecules.

    Medicine: The compound’s potential medicinal properties make it a candidate for drug development. Its structure suggests it could interact with various biological targets, leading to therapeutic effects.

    Industry: In an industrial context, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to different enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context, but the compound’s structure suggests it could affect processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C31H40N2O4

Molecular Weight

504.7 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C31H40N2O4/c1-8-19-37-25-16-13-23(20-21(25)4)28(34)26-27(22-11-14-24(15-12-22)31(5,6)7)33(30(36)29(26)35)18-17-32(9-2)10-3/h8,11-16,20,27,34H,1,9-10,17-19H2,2-7H3/b28-26+

InChI Key

MNDDABKZQJKOLM-BYCLXTJYSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.